molecular formula C13H20 B14519083 4,4,7-Trimethyl-1,2,3,4,4a,5-hexahydronaphthalene CAS No. 62696-22-4

4,4,7-Trimethyl-1,2,3,4,4a,5-hexahydronaphthalene

Cat. No.: B14519083
CAS No.: 62696-22-4
M. Wt: 176.30 g/mol
InChI Key: UPAMNGHIARLKHV-UHFFFAOYSA-N
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Description

4,4,7-Trimethyl-1,2,3,4,4a,5-hexahydronaphthalene is a chemical compound with the molecular formula C13H20 It is a derivative of naphthalene, characterized by the presence of three methyl groups and a partially hydrogenated naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,7-Trimethyl-1,2,3,4,4a,5-hexahydronaphthalene can be achieved through several synthetic routes. One common method involves the hydrogenation of 4,4,7-trimethylnaphthalene under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature to ensure complete hydrogenation of the naphthalene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. The process parameters, including temperature, pressure, and catalyst concentration, are optimized to achieve high yield and purity of the desired product. Continuous monitoring and control of reaction conditions are essential to ensure consistent quality in industrial production.

Chemical Reactions Analysis

Types of Reactions

4,4,7-Trimethyl-1,2,3,4,4a,5-hexahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the oxidizing agent and reaction conditions.

    Reduction: Further reduction of the compound can lead to the formation of fully saturated hydrocarbons.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic media.

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum is commonly used for reduction reactions.

    Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Introduction of halogen or nitro groups to the aromatic ring.

Scientific Research Applications

4,4,7-Trimethyl-1,2,3,4,4a,5-hexahydronaphthalene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4,7-Trimethyl-1,2,3,4,4a,5-hexahydronaphthalene involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and safety profile.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,7-Trimethyl-1,2,3,4,4a,5-hexahydronaphthalene is unique due to its specific structural arrangement and the presence of three methyl groups. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications. Its partially hydrogenated naphthalene ring system also differentiates it from fully aromatic or fully saturated analogs, providing a balance of stability and reactivity.

Properties

CAS No.

62696-22-4

Molecular Formula

C13H20

Molecular Weight

176.30 g/mol

IUPAC Name

4,4,7-trimethyl-2,3,4a,5-tetrahydro-1H-naphthalene

InChI

InChI=1S/C13H20/c1-10-6-7-12-11(9-10)5-4-8-13(12,2)3/h6,9,12H,4-5,7-8H2,1-3H3

InChI Key

UPAMNGHIARLKHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2C(=C1)CCCC2(C)C

Origin of Product

United States

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